molecular formula C11H11FN2O2 B6143471 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione CAS No. 1894-57-1

5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione

Cat. No.: B6143471
CAS No.: 1894-57-1
M. Wt: 222.22 g/mol
InChI Key: JIYSWHFJZINGEZ-UHFFFAOYSA-N
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Description

5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H11FN2O2 and a molecular weight of 222.22 g/mol It is known for its unique structure, which includes an imidazolidine ring substituted with an ethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of ethylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione structure . The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic catalyst such as hydrochloric acid

    Solvent: Ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Imidazolidine-2,4-dione derivatives with additional functional groups.

    Reduction: Amine derivatives with reduced imidazolidine ring.

    Substitution: Substituted imidazolidine-2,4-dione with various nucleophiles.

Scientific Research Applications

5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-11(9(15)13-10(16)14-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYSWHFJZINGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036354
Record name 5-Ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6331-66-4, 1894-57-1
Record name NSC37013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
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